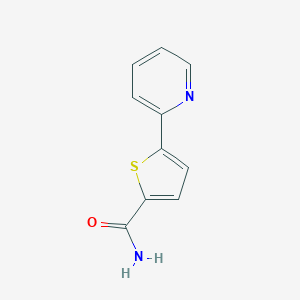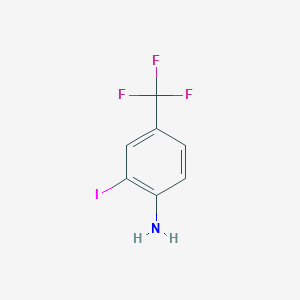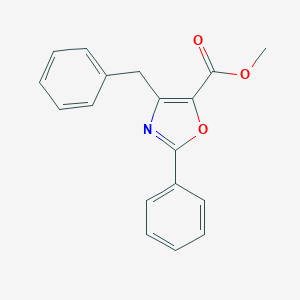
5-(2-ピリジル)チオフェン-2-カルボキサミド
説明
5-(2-Pyridyl)thiophene-2-carboxamide, also known as 5-PTC, is an organic compound belonging to the thiophene family. It is an aromatic heterocyclic compound, consisting of a five-membered ring with two nitrogen atoms and one sulfur atom. 5-PTC is an important building block for the synthesis of a variety of organic compounds, and has a wide range of applications in scientific research.
科学的研究の応用
誘導体の合成
この化合物は、様々なチオフェン-2-カルボキサミド誘導体の合成のための前駆体として用いることができる . これらの誘導体は、3位にヒドロキシル基、メチル基、アミノ基を置換することによって合成される . 合成戦略には、前駆体誘導体をエタノール性ナトリウムエトキシド中でN-(4-アセチルフェニル)-2-クロロアセトアミドと環化させることが含まれる .
抗酸化特性
チオフェン-2-カルボキサミド誘導体、特に3-アミノ誘導体は、顕著な抗酸化特性を示している . 例えば、3-アミノチオフェン-2-カルボキサミド誘導体は、基準抗酸化剤であるアスコルビン酸と同等に、抗酸化活性を62.0%増加させた .
抗菌活性
これらの誘導体は、病原性グラム陽性菌(黄色ブドウ球菌および枯草菌)およびグラム陰性菌(大腸菌および緑膿菌)に対して抗菌活性を示す . 誘導体の1つは、アンプシリンと比較して最も高い活性指数を記録した .
分子ドッキング
チオフェン-2-カルボキサミド誘導体は、様々なタンパク質との分子ドッキング研究で使用されてきた . これらの研究を通して、酵素のアミノ酸残基と化合物間の相互作用が解明された .
密度汎関数理論(DFT)研究
合成された生成物の分子および電子特性は、密度汎関数理論(DFT)を用いて研究された <svg class="icon" height="16" p-id="1735" t="1
作用機序
Target of Action
The primary target of 5-(2-Pyridyl)thiophene-2-carboxamide is QcrB , a subunit of the menaquinol cytochrome c oxidoreductase . This enzyme is part of the bc1-aa3-type cytochrome c oxidase complex, which is responsible for driving oxygen-dependent respiration .
Mode of Action
The compound interacts with its target, QcrB, and inhibits its function
Biochemical Pathways
The inhibition of QcrB affects the bc1-aa3-type cytochrome c oxidase complex, disrupting the process of oxygen-dependent respiration
Result of Action
The molecular and cellular effects of 5-(2-Pyridyl)thiophene-2-carboxamide’s action are primarily related to the disruption of oxygen-dependent respiration due to the inhibition of QcrB
特性
IUPAC Name |
5-pyridin-2-ylthiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2OS/c11-10(13)9-5-4-8(14-9)7-3-1-2-6-12-7/h1-6H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSZHKPVINNIBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(S2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381093 | |
| Record name | 5-(2-Pyridyl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175202-40-1 | |
| Record name | 5-(2-Pyridinyl)-2-thiophenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Pyridyl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (R)-N-(1-azabicyclo[2.2.2]oct-3-yl)(5-(2-pyridyl)thiophene-2-carboxamide) interact with its target and what are the downstream effects?
A1: (R)-N-(1-azabicyclo[2.2.2]oct-3-yl)(5-(2-pyridyl)thiophene-2-carboxamide) selectively binds to and activates α7 nAChRs located on neuronal cells. [, ] This binding triggers a cascade of intracellular events, notably calcium ion (Ca2+) release from intracellular stores, a process known as calcium-induced calcium release (CICR). [, ] This increase in intracellular Ca2+ then activates downstream signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway. [] This activation leads to the phosphorylation of presynaptic proteins like ERK2 and synapsin-1, ultimately modulating neurotransmitter release, particularly glutamate, within the prefrontal cortex. []
Q2: How does the mechanism of action of (R)-N-(1-azabicyclo[2.2.2]oct-3-yl)(5-(2-pyridyl)thiophene-2-carboxamide) differ from that of non-α7 nAChR agonists?
A2: Unlike (R)-N-(1-azabicyclo[2.2.2]oct-3-yl)(5-(2-pyridyl)thiophene-2-carboxamide), which primarily relies on CICR for its effects, non-α7 nAChR agonists, such as 5-iodo-A-85380, exert their effects by promoting calcium influx through voltage-operated calcium channels (VOCCs). [, ] This distinction highlights the unique signaling pathways employed by different nAChR subtypes and their potential for selective pharmacological targeting.
Q3: What is the significance of (R)-N-(1-azabicyclo[2.2.2]oct-3-yl)(5-(2-pyridyl)thiophene-2-carboxamide) mediated modulation of glutamate release in the prefrontal cortex?
A3: The prefrontal cortex plays a critical role in higher-order cognitive functions, including working memory and attention. [] Dysregulation of glutamate signaling in this brain region has been implicated in various neurological and psychiatric disorders. [] The ability of (R)-N-(1-azabicyclo[2.2.2]oct-3-yl)(5-(2-pyridyl)thiophene-2-carboxamide) to modulate glutamate release through its selective action on α7 nAChRs suggests its potential as a pharmacological tool for investigating and potentially treating such disorders. []
Q4: What are the potential implications of the distinct cellular mechanisms employed by (R)-N-(1-azabicyclo[2.2.2]oct-3-yl)(5-(2-pyridyl)thiophene-2-carboxamide) and non-α7 nAChR agonists?
A4: The distinct mechanisms of (R)-N-(1-azabicyclo[2.2.2]oct-3-yl)(5-(2-pyridyl)thiophene-2-carboxamide) and non-α7 nAChR agonists suggest the possibility of developing highly targeted therapies. By selectively targeting either α7 or non-α7 nAChRs, researchers and clinicians could potentially fine-tune neuronal activity and neurotransmitter release in specific brain regions, potentially leading to more effective treatments with fewer side effects. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B61636.png)


![(6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B61649.png)

![6-Fluorobenzo[d]isoxazol-3-ylamine](/img/structure/B61654.png)

![[2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone](/img/structure/B61656.png)


![6-[[2-(1-Methylethyl)phenyl]]sulfonyl-5-nitro-8-quinolinamine](/img/structure/B61668.png)


![3-Oxo-N-(2-oxo-2H-benzo[d]imidazol-5-yl)butanamide](/img/structure/B61676.png)